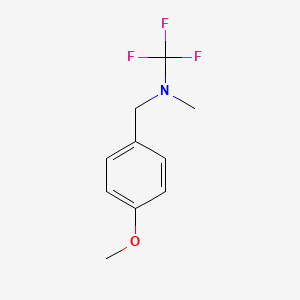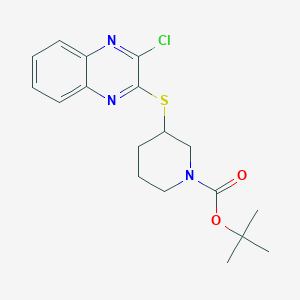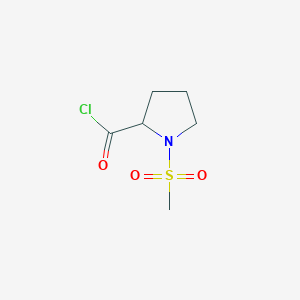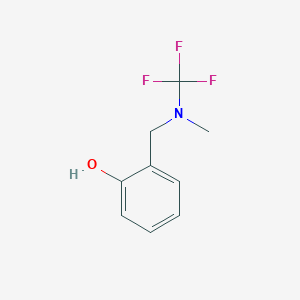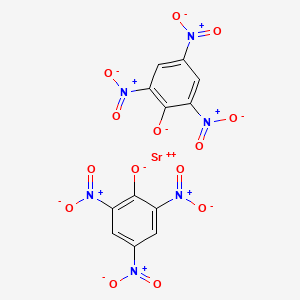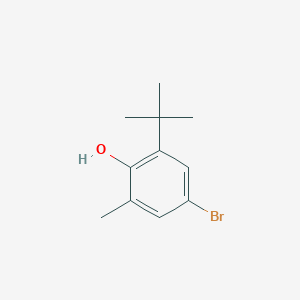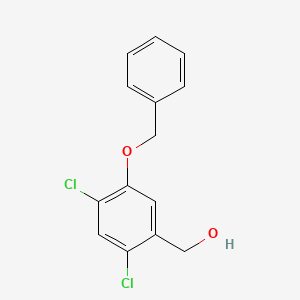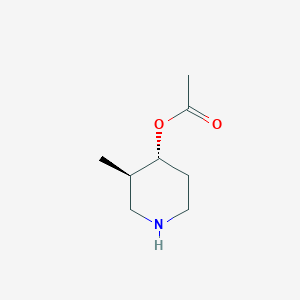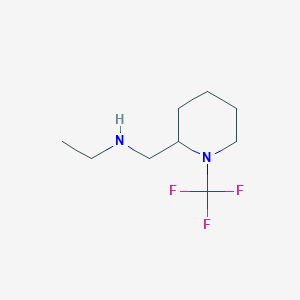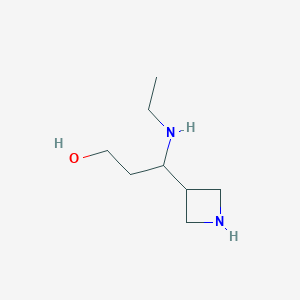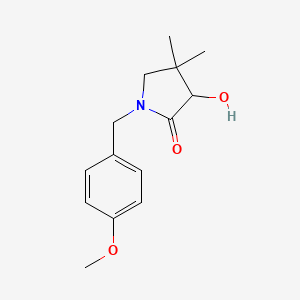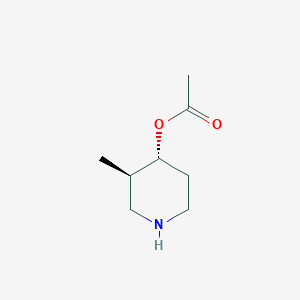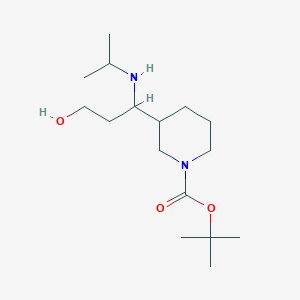![molecular formula C11H10N4O2 B13969572 3-Phenyl-7,7a-dihydro-1H-pyrazolo[3,4-d]pyriMidine-4,6(3aH,5H)-dione](/img/structure/B13969572.png)
3-Phenyl-7,7a-dihydro-1H-pyrazolo[3,4-d]pyriMidine-4,6(3aH,5H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Phenyl-7,7a-dihydro-1H-pyrazolo[3,4-d]pyrimidine-4,6(3aH,5H)-dione is a heterocyclic compound that belongs to the pyrazolopyrimidine family. This compound is known for its potential biological activities, including anticancer, antiviral, and antimicrobial properties . The unique structure of this compound makes it a valuable target for drug discovery and development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenyl-7,7a-dihydro-1H-pyrazolo[3,4-d]pyrimidine-4,6(3aH,5H)-dione typically involves the cyclization of appropriate precursors. One common method involves the reaction of formimidate derivatives with hydrazine hydrate in ethanol . Another approach includes ultrasonic-assisted synthesis, which has been shown to improve yields and reduce reaction times .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Phenyl-7,7a-dihydro-1H-pyrazolo[3,4-d]pyrimidine-4,6(3aH,5H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced derivatives with different biological activities.
Substitution: Substitution reactions, particularly at the phenyl ring, can lead to a variety of derivatives with enhanced properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenation and nitration reactions can be performed using reagents like bromine and nitric acid.
Major Products: The major products formed from these reactions include various substituted pyrazolopyrimidine derivatives, which may exhibit different pharmacological activities .
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 3-Phenyl-7,7a-dihydro-1H-pyrazolo[3,4-d]pyrimidine-4,6(3aH,5H)-dione involves the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. By binding to the active site of CDKs, this compound prevents the phosphorylation of key substrates, leading to cell cycle arrest and apoptosis . Additionally, it may interact with other molecular targets and pathways, contributing to its broad-spectrum biological activities .
Vergleich Mit ähnlichen Verbindungen
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another heterocyclic compound with similar biological activities.
Thioglycoside derivatives: These compounds also exhibit potent anticancer activities and share structural similarities with pyrazolopyrimidines.
Uniqueness: 3-Phenyl-7,7a-dihydro-1H-pyrazolo[3,4-d]pyrimidine-4,6(3aH,5H)-dione is unique due to its specific substitution pattern and the presence of a phenyl group, which enhances its biological activity and selectivity . Its ability to inhibit CDKs and induce apoptosis in cancer cells makes it a promising candidate for further drug development .
Eigenschaften
Molekularformel |
C11H10N4O2 |
|---|---|
Molekulargewicht |
230.22 g/mol |
IUPAC-Name |
3-phenyl-1,3a,7,7a-tetrahydropyrazolo[3,4-d]pyrimidine-4,6-dione |
InChI |
InChI=1S/C11H10N4O2/c16-10-7-8(6-4-2-1-3-5-6)14-15-9(7)12-11(17)13-10/h1-5,7,9,15H,(H2,12,13,16,17) |
InChI-Schlüssel |
IRUFQRQBXYHIPN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NNC3C2C(=O)NC(=O)N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


